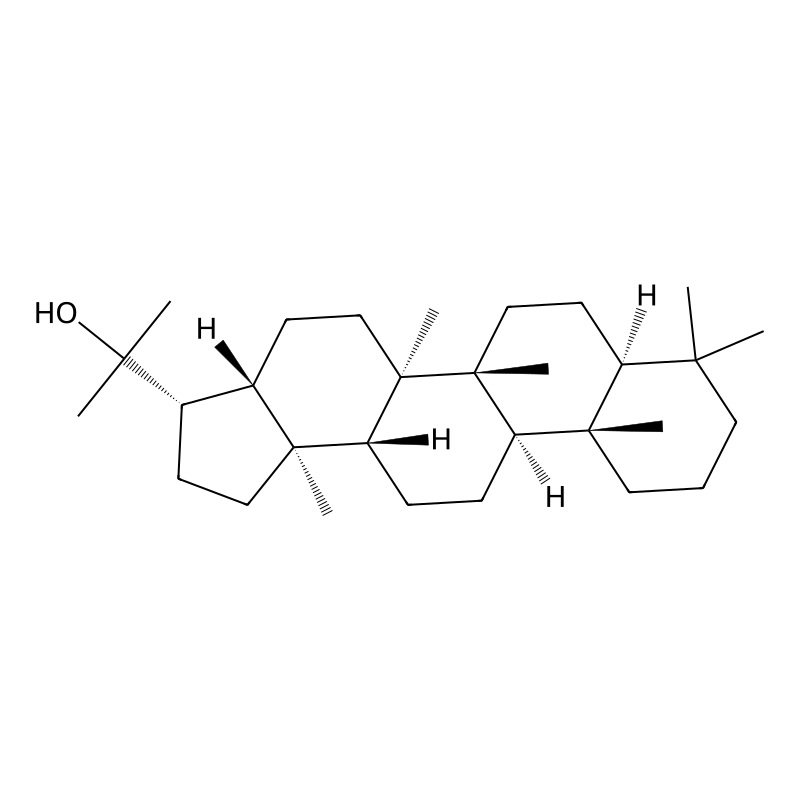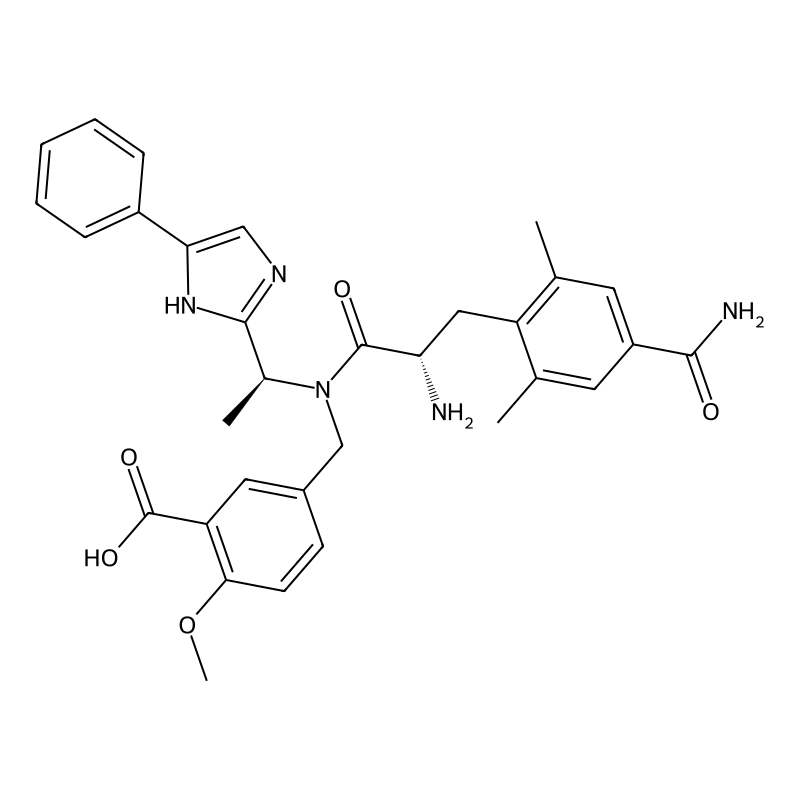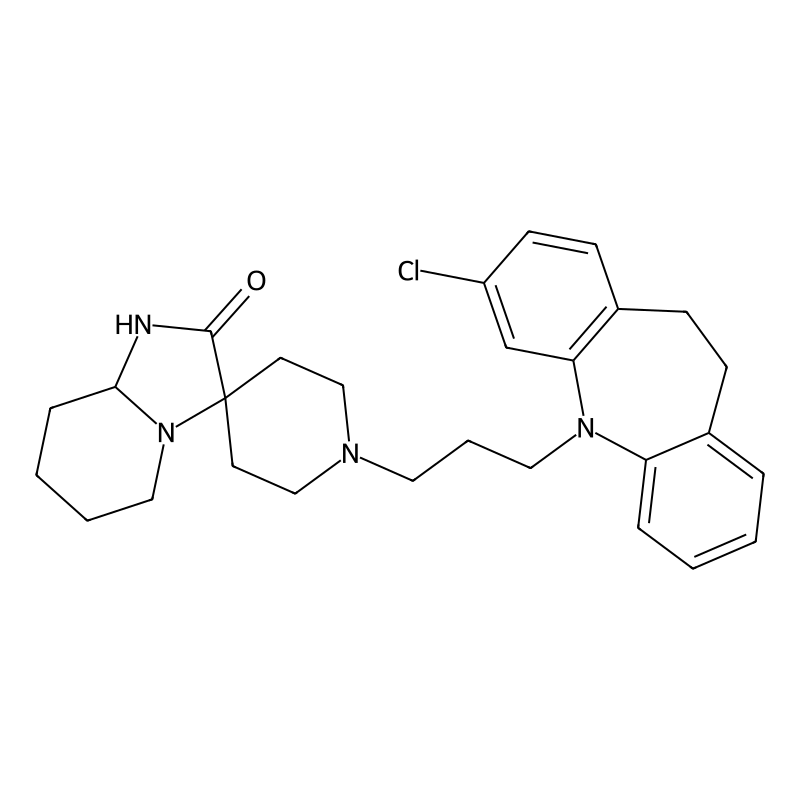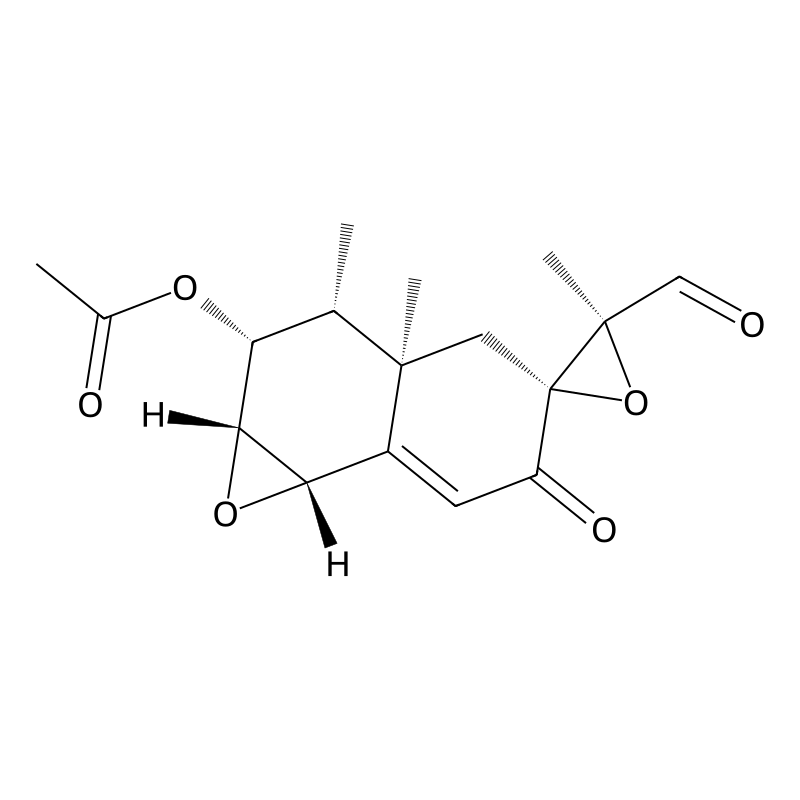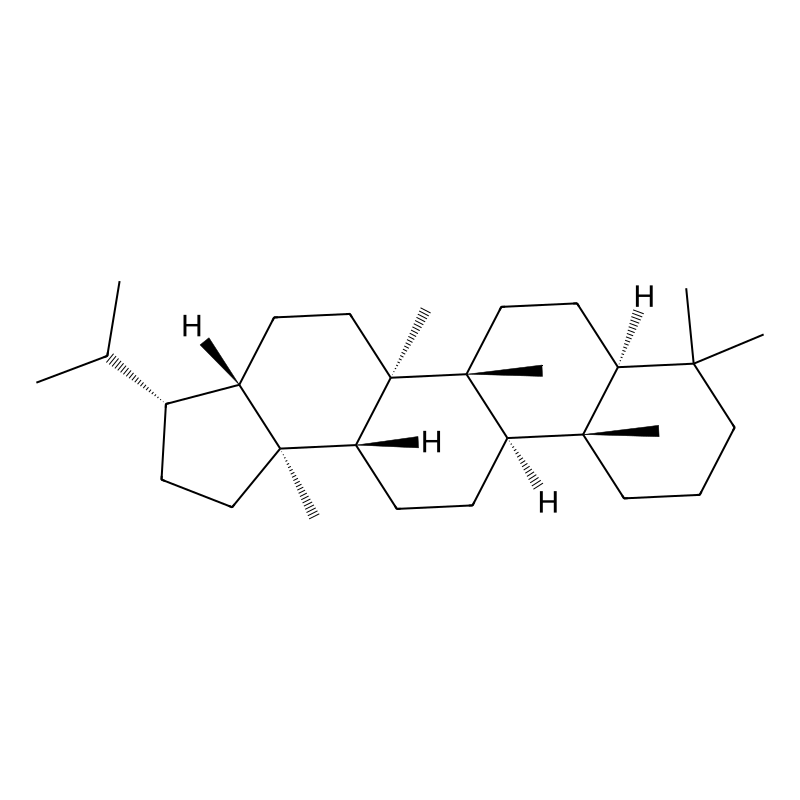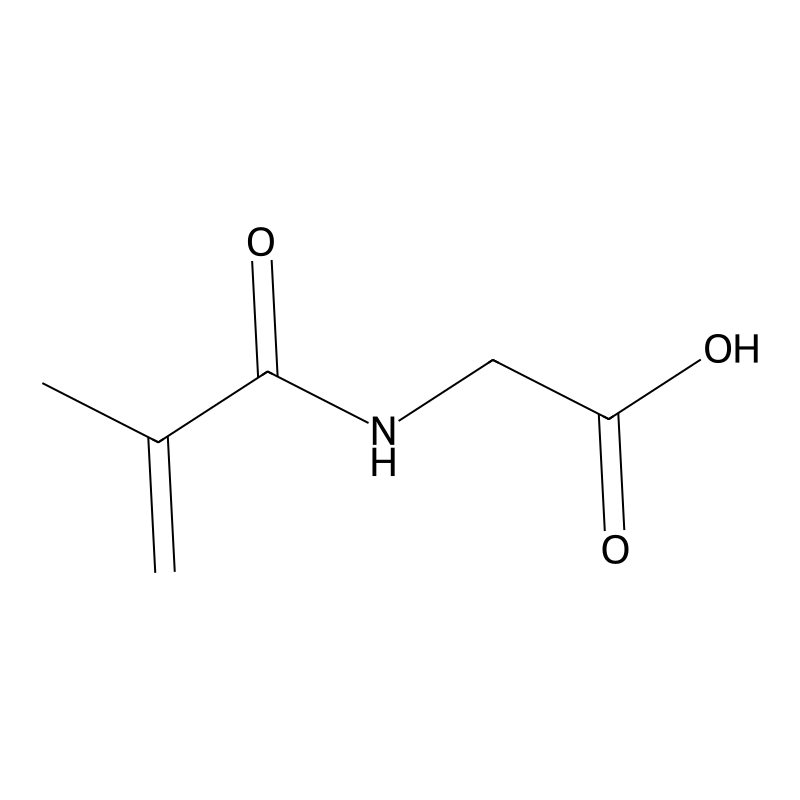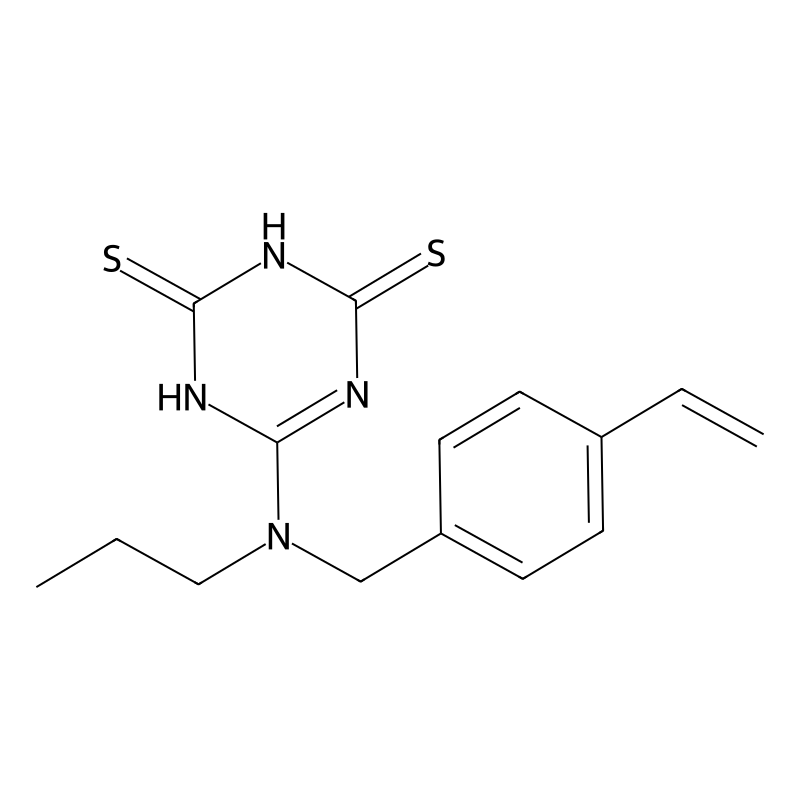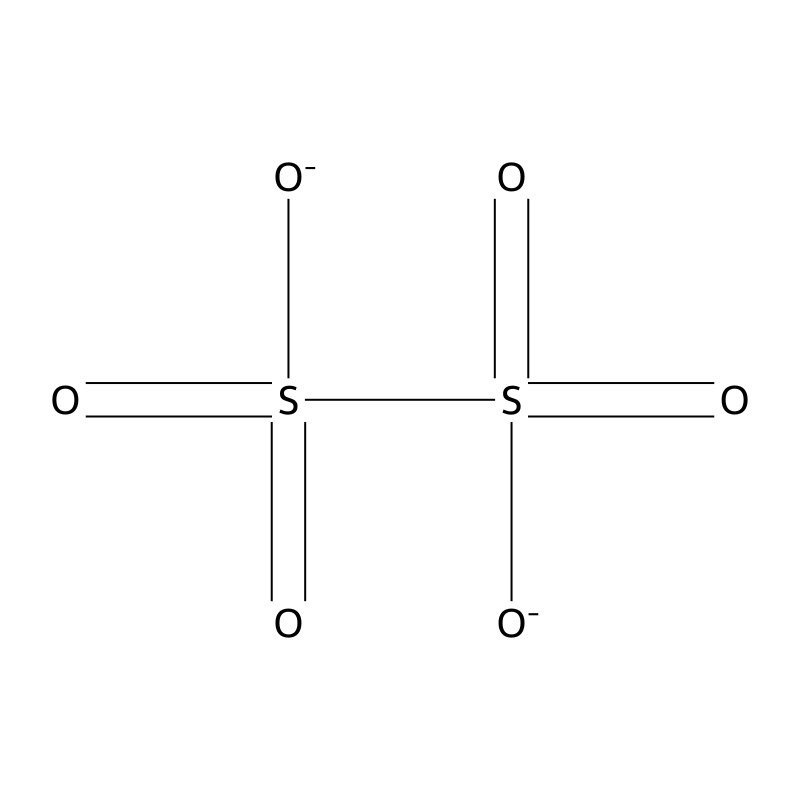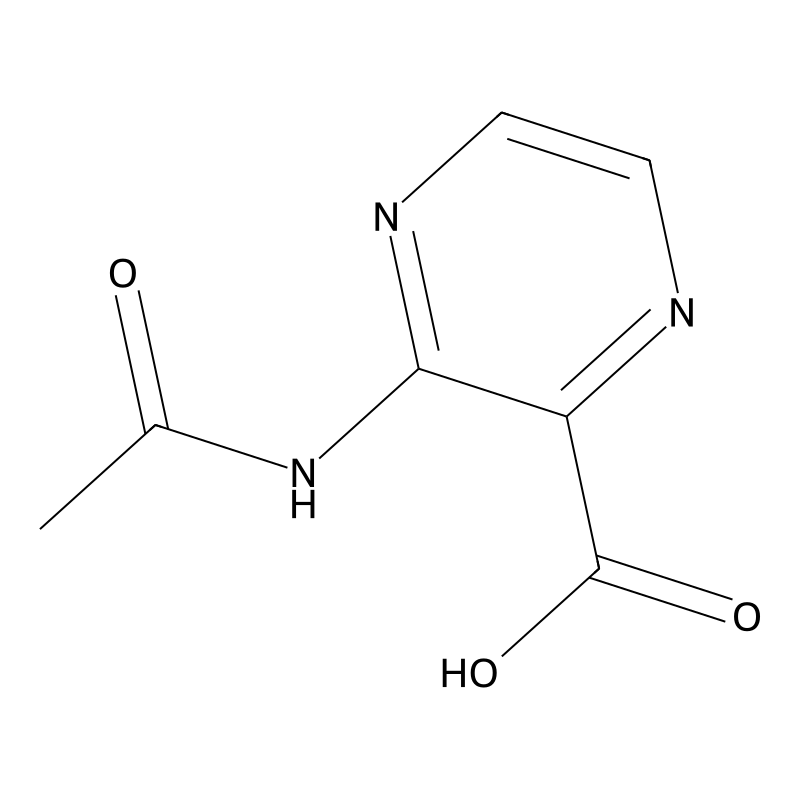2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound notable for its unique structure and properties. It belongs to the family of diketopyrrolopyrrole derivatives, which are recognized for their strong electron-accepting capabilities and extensive applications in organic electronics. The molecular formula is , and it has a molecular weight of 624.83 g/mol .
The compound features a bicyclic structure that includes both pyrrole and thiophene rings, contributing to its planarity and effective π-π stacking interactions. These characteristics make it particularly suitable for use in organic semiconductors, enhancing charge transport properties in various applications such as organic solar cells and field-effect transistors.
The chemical reactivity of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is primarily influenced by the presence of the diketopyrrole moiety. Key reactions include:
- Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
- Reduction Reactions: The diketone functionality can be reduced to form corresponding alcohols or amines under appropriate conditions.
- Polymerization: This compound can serve as a building block for polymer synthesis through various polymerization techniques such as Suzuki or Stille coupling.
While specific biological activity data for 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is limited, diketopyrrolopyrrole derivatives are generally known for their low toxicity and biocompatibility. They have been explored in biological applications such as:
- Drug Delivery Systems: Their ability to form stable aggregates enhances their potential in drug delivery.
- Photodynamic Therapy: Some derivatives exhibit phototoxic properties that can be harnessed in cancer treatment.
The synthesis of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multi-step organic synthesis techniques:
- Formation of Diketopyrrole: The initial step often involves the reaction of pyrrole with diketone precursors under acidic conditions to form the diketopyrrole core.
- Thiophene Functionalization: Subsequent functionalization introduces thiophene groups through cross-coupling reactions.
- Alkyl Chain Addition: The final step involves attaching the butyloctyl chains via nucleophilic substitution or coupling reactions.
The primary applications of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione include:
- Organic Photovoltaics: Utilized as an electron acceptor in bulk heterojunction solar cells due to its excellent light absorption properties.
- Organic Field Effect Transistors: Acts as a semiconductor material that enhances charge mobility.
- Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors.
Interaction studies involving 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione often focus on its compatibility with various polymers and other semiconducting materials. Key findings include:
- Blending with Polymers: The compound shows promising compatibility with poly(3-hexylthiophene) and other conjugated polymers.
- Charge Transfer Dynamics: Studies indicate efficient charge transfer between this compound and donor materials in photovoltaic applications.
Several compounds share structural similarities with 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 1214906-01-0 | 0.90 | Contains brominated thiophenes enhancing electron affinity |
| 3-(5-Bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 1308671-90-0 | 0.90 | Incorporates multiple thiophene units for improved conductivity |
| 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | 1246679-11-7 | 0.90 | Features thieno-thiophene units enhancing π-stacking interactions |
These compounds highlight the versatility of diketopyrrolopyrrole derivatives in organic electronics while showcasing the unique structural attributes of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione that contribute to its specific performance characteristics in various applications.
